2-(Chloromethyl)phenyl isocyanate
CAS No.: 52986-66-0
Cat. No.: VC3786915
Molecular Formula: C8H6ClNO
Molecular Weight: 167.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52986-66-0 |
---|---|
Molecular Formula | C8H6ClNO |
Molecular Weight | 167.59 g/mol |
IUPAC Name | 1-(chloromethyl)-2-isocyanatobenzene |
Standard InChI | InChI=1S/C8H6ClNO/c9-5-7-3-1-2-4-8(7)10-6-11/h1-4H,5H2 |
Standard InChI Key | XTYOTPBIDRGAML-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CCl)N=C=O |
Canonical SMILES | C1=CC=C(C(=C1)CCl)N=C=O |
Introduction
Chemical Identity and Structural Characteristics
2-(Chloromethyl)phenyl isocyanate, also known as 1-(chloromethyl)-2-isocyanatobenzene, is an aromatic isocyanate compound characterized by its unique functional group arrangement. The compound has a benzene ring core with two key functional groups: an isocyanate (-N=C=O) group and a chloromethyl (-CH₂Cl) group positioned at adjacent carbon atoms on the aromatic ring.
Basic Chemical Information
The basic chemical information for 2-(Chloromethyl)phenyl isocyanate includes:
Parameter | Information |
---|---|
Chemical Formula | C₈H₆ClNO |
Molecular Weight | 167.59 g/mol |
CAS Number | 52986-66-0 |
Alternative Names | 1-(chloromethyl)-2-isocyanatobenzene; Benzene, 1-(chloromethyl)-2-isocyanato- |
SMILES Notation | C1=CC=C(C(=C1)CCl)N=C=O |
InChI | InChI=1S/C8H6ClNO/c9-5-7-3-1-2-4-8(7)10-6-11/h1-4H,5H2 |
InChIKey | XTYOTPBIDRGAML-UHFFFAOYSA-N |
The chemical structure of this compound combines the reactivity of isocyanates with the synthetic versatility of the chloromethyl group, making it valuable for various chemical transformations and applications .
Structural Features
The compound features a planar benzene ring with the isocyanate group (-N=C=O) attached at position 2 and the chloromethyl group (-CH₂Cl) at position 1. This ortho arrangement of the functional groups creates unique reactivity patterns that distinguish it from other isomers like the para-substituted 4-(chloromethyl)phenyl isocyanate . The presence of the electron-withdrawing chloromethyl group influences the reactivity of the isocyanate functionality, while the isocyanate group's high reactivity makes this compound valuable in various synthetic pathways .
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-(Chloromethyl)phenyl isocyanate is essential for its proper handling, storage, and application in research and industry.
Physical Properties
The physical properties of 2-(Chloromethyl)phenyl isocyanate provide important information for its identification and handling:
Property | Value |
---|---|
Physical State | Liquid |
Boiling Point | 45-47°C at 0.2 mmHg |
Density | 1.241 g/mL at 25°C |
Refractive Index | n₂₀/D 1.567 |
Flash Point | >230°F |
Sensitivity | Moisture sensitive |
These physical characteristics indicate that 2-(Chloromethyl)phenyl isocyanate is a dense liquid with a relatively high boiling point under reduced pressure, suggesting potential challenges in handling and purification processes .
Chemical Reactivity
2-(Chloromethyl)phenyl isocyanate exhibits characteristic reactivity patterns associated with both isocyanate and chloromethyl functional groups:
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The isocyanate group (-N=C=O) is highly reactive toward nucleophiles, particularly those with active hydrogen atoms such as alcohols, amines, and thiols, leading to the formation of urethanes, ureas, and thiourethanes respectively.
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The chloromethyl group serves as an electrophilic center that can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.
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The compound is moisture-sensitive, reacting with water to form unstable carbamic acids that subsequently decompose to amines with the release of carbon dioxide .
Synthesis and Preparation Methods
The synthesis of 2-(Chloromethyl)phenyl isocyanate typically involves multi-step processes that require careful control of reaction conditions due to the compound's reactivity.
General Synthetic Route
Based on related isocyanate chemistry, the synthesis of 2-(Chloromethyl)phenyl isocyanate can follow a pathway similar to that described for the related isocyanide compound:
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Starting with 2-(chloromethyl)benzoyl chloride
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Formation of the corresponding azide
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Conversion to the isocyanate through Curtius rearrangement
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Further transformations as needed
Applications and Uses
2-(Chloromethyl)phenyl isocyanate finds applications in various fields, primarily due to its dual functionality and reactivity.
Research Applications
The compound serves as a valuable reagent in organic synthesis, particularly in the development of:
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Novel materials with specialized properties
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Pharmaceutical intermediates
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Research chemicals for studying reaction mechanisms
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Building blocks for complex molecular structures
The bifunctional nature of 2-(Chloromethyl)phenyl isocyanate makes it particularly useful in sequential reactions where different functional groups need to be addressed selectively .
Synthetic Intermediates
As a synthetic intermediate, 2-(Chloromethyl)phenyl isocyanate can participate in various transformations:
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Formation of urea derivatives through reaction with amines
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Production of carbamates through reaction with alcohols
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Synthesis of heterocyclic compounds via intramolecular reactions
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Development of functionalized polymers and materials
The versatility of this compound in synthesis stems from the diverse reactivity patterns of both the isocyanate and chloromethyl groups .
Metal Complexation
Related compounds like 2-(chloromethyl)phenyl isocyanide have been studied for their ability to form complexes with transition metals. While the isocyanate would exhibit different coordination chemistry, the presence of the chloromethyl group still allows for potential applications in metal complexation and catalysis. These compounds can act as monofunctional or bifunctional ligands in various organometallic reactions .
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H312 | Harmful in contact with skin |
H314 | Causes severe skin burns and eye damage |
H332 | Harmful if inhaled |
These hazards highlight the corrosive and toxic nature of 2-(Chloromethyl)phenyl isocyanate, requiring appropriate protective measures during handling .
Precautionary Statement | Description |
---|---|
P261 | Avoid breathing dust/fume/gas/mist/vapours/spray |
P280 | Wear protective gloves/protective clothing/eye protection/face protection |
P301+330+331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting |
P302+352 | IF ON SKIN: Wash with soap and water |
P305+351+338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing |
P310 | Immediately call a POISON CENTER or doctor/physician |
These safety measures emphasize the importance of preventing exposure and taking prompt action in case of accidental contact .
Analytical Characterization
The identification and purity assessment of 2-(Chloromethyl)phenyl isocyanate involve various analytical techniques that provide complementary information about its structure and composition.
Spectroscopic Analysis
Spectroscopic techniques provide valuable information for structural confirmation:
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Infrared (IR) spectroscopy typically shows characteristic absorption bands for the isocyanate group (-N=C=O) around 2270-2250 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure through characteristic chemical shifts of aromatic protons and the chloromethyl group.
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Mass spectrometry provides molecular weight confirmation and fragmentation patterns specific to the compound .
Predicted Collision Cross Section Data
Advanced analytical techniques provide additional characterization data:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 168.02108 | 130.3 |
[M+Na]⁺ | 190.00302 | 144.7 |
[M+NH₄]⁺ | 185.04762 | 139.8 |
[M+K]⁺ | 205.97696 | 136.6 |
[M-H]⁻ | 166.00652 | 133.6 |
[M+Na-2H]⁻ | 187.98847 | 139.0 |
[M]⁺ | 167.01325 | 133.6 |
[M]⁻ | 167.01435 | 133.6 |
This collision cross section data provides valuable information for identification and characterization using ion mobility mass spectrometry techniques .
Comparative Analysis with Related Compounds
Understanding 2-(Chloromethyl)phenyl isocyanate in the context of related compounds provides insights into its unique properties and applications.
Isomer Comparison
A significant isomer of 2-(Chloromethyl)phenyl isocyanate is 4-(Chloromethyl)phenyl isocyanate, which differs in the position of the chloromethyl group on the benzene ring (para instead of ortho). This positional difference affects:
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Reactivity patterns due to different electronic and steric effects
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Physical properties and crystallization behavior
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Applications in specific synthetic pathways
The ortho arrangement in 2-(Chloromethyl)phenyl isocyanate creates potential for intramolecular interactions that are absent in the para isomer .
Related Functional Group Chemistry
The compound shares chemical similarities with other functionalized isocyanates and with 2-(chloromethyl)phenyl isocyanide:
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Isocyanates are generally known as skin sensitizers and causative agents for allergic contact dermatitis, with applications in foams, adhesives, and coatings.
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The isocyanide analog (2-(chloromethyl)phenyl isocyanide) exhibits different coordination chemistry with transition metals but shares the bifunctional nature that makes these compounds valuable in synthesis .
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